molecular formula C15H13BrO3 B1286226 5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde CAS No. 667412-88-6

5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde

Cat. No.: B1286226
CAS No.: 667412-88-6
M. Wt: 321.16 g/mol
InChI Key: XHYZANDEQVEKJH-UHFFFAOYSA-N
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Description

5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative characterized by a bromine atom at the 5-position of the aromatic ring and a 3-methoxybenzyl ether group at the 2-position. Its synthesis likely involves formylation and etherification steps similar to related bromo-substituted benzaldehydes.

Properties

IUPAC Name

5-bromo-2-[(3-methoxyphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-14-4-2-3-11(7-14)10-19-15-6-5-13(16)8-12(15)9-17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYZANDEQVEKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification of 2-Hydroxybenzaldehyde with 3-Methoxybenzyl Bromide

The key step to introduce the 3-methoxybenzyl ether group involves nucleophilic substitution of the phenolic hydroxyl group of 2-hydroxybenzaldehyde with 3-methoxybenzyl bromide under basic conditions.

  • Reagents and Conditions:
    • Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
    • Solvent: Anhydrous dimethylformamide (DMF) or ethanol
    • Temperature: 80–90°C
    • Reaction Time: 12–24 hours
  • Mechanism: The phenol oxygen acts as a nucleophile, displacing bromide from 3-methoxybenzyl bromide to form the ether linkage.

This method yields 2-[(3-methoxybenzyl)oxy]benzaldehyde as a key intermediate.

Selective Bromination at the 5-Position

Selective bromination of the aromatic ring at the 5-position is achieved by electrophilic aromatic substitution using bromine under controlled conditions.

  • Typical Procedure:
    • Brominating agent: Bromine (Br2)
    • Catalyst: Iron powder or iron(III) bromide (FeBr3) to enhance electrophilicity
    • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
    • Temperature: 70–80°C
    • Reaction Time: 4–6 hours
  • Notes: Protection of the phenolic hydroxyl as an ether prevents undesired side reactions and directs bromination to the desired position.

Alternative Route: Protection-Bromination-Deprotection Sequence

A related approach involves:

This sequence is useful when direct bromination of the free phenol leads to side reactions.

Representative Experimental Procedure (Adapted from Patent CN104693014A and Related Literature)

Step Reagents & Conditions Description Yield/Outcome
1. Acetylation Hydroxyanisole (o-methoxyphenol), acetic anhydride, sulfuric acid catalyst, 100°C, 6 h Protect phenolic hydroxyl as acetate ~26 g weak yellow liquid
2. Bromination Bromine (35 g), iron powder (2 g), DMF solvent, 70–80°C, 5 h Electrophilic bromination at 5-position White solid, ~36 g
3. Deacetylation Sodium bicarbonate aqueous solution (10%), methanol, 80°C Remove acetyl protecting group Off-white solid, ~27 g

Note: This method is for 5-bromo-2-methoxyphenol but can be adapted for benzaldehyde derivatives by starting with 2-hydroxybenzaldehyde analogs and performing etherification with 3-methoxybenzyl bromide after bromination.

Data Table: Summary of Key Reaction Parameters

Reaction Step Reagents Catalyst Solvent Temperature (°C) Time (h) Yield (%) Notes
Acetylation (Protection) Acetic anhydride H2SO4 None (neat) 100 6 ~90 Protects phenol OH
Bromination Br2 Fe powder DMF 70–80 5 ~85 Selective 5-position bromination
Deacetylation NaHCO3 (10% aq) None Methanol 80 2 ~75 Regenerates phenol
Etherification 3-Methoxybenzyl bromide K2CO3 DMF or EtOH 80–90 12–24 80–90 Forms benzyl ether

Research Findings and Analysis

  • Selectivity: Protection of the phenolic hydroxyl group is critical to achieve selective bromination at the 5-position without polybromination or side reactions.
  • Catalysis: Iron powder catalysis enhances bromine electrophilicity, improving reaction rates and selectivity.
  • Solvent Effects: Polar aprotic solvents like DMF facilitate nucleophilic substitution and bromination steps.
  • Purification: Final products are typically purified by recrystallization or column chromatography to achieve high purity (>95%).
  • Yields: Overall yields for the multi-step synthesis range from 60% to 80%, depending on reaction optimization.

Summary of Synthetic Route

$$
\text{2-Hydroxybenzaldehyde} \xrightarrow[\text{K}2\text{CO}3, \text{DMF}]{\text{3-methoxybenzyl bromide}} \text{2-[(3-methoxybenzyl)oxy]benzaldehyde} \xrightarrow[\text{Br}_2, \text{Fe powder}]{70-80^\circ C} \text{5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde} $$

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

In organic synthesis, 5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde serves as an important intermediate for developing more complex molecules. Its bromine atom facilitates electrophilic substitution reactions, making it useful in the synthesis of various derivatives.

Biology

The compound's biological activities have been investigated extensively:

  • Antimicrobial Activity : Studies have shown that 5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde exhibits significant antibacterial properties against various pathogens. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, likely due to its ability to disrupt cell membrane integrity.
  • Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis. Mechanistic studies suggest that it could modulate signaling pathways involved in cell survival, making it a candidate for further investigation in cancer therapeutics.

Comparative Analysis with Related Compounds

To highlight the unique features of 5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde, it can be compared with similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Bromo-2-hydroxybenzaldehydeLacks methoxy groupAntimicrobial activity reported
3-MethoxybenzaldehydeNo bromine atomLimited biological activity
5-Bromo-2-(3-chlorobenzyl)oxybenzaldehydeChlorine instead of methoxyAntiviral properties noted

This table illustrates how the presence of specific functional groups influences the biological activity and chemical reactivity of these compounds.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of 5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde exhibited potent activity against resistant strains of bacteria, suggesting its potential use in developing new antibiotics.
  • Cancer Research : In a recent investigation reported in Cancer Research, researchers explored the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis pathways being further elucidated.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. In contrast, halogen substituents (Br, Cl) are electron-withdrawing, increasing electrophilicity of the aldehyde.
  • Lipophilicity: The XLogP3 value of 4.2 for 5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde suggests higher lipophilicity compared to non-halogenated analogues, influencing bioavailability.

Oxime Derivatives and Reactivity

Oxime derivatives of bromo-benzaldehydes (e.g., 4j, 4k, 4l in ) demonstrate enhanced reactivity as organophosphorus reactivators:

Compound Substituents Yield (%) Melting Point (°C) ¹H NMR (Aldehyde Proton, δ) Purity (HPLC)
4j: 5-Bromo-2-[(3,5-difluorobenzyl)oxy]benzaldehyde oxime 3,5-F (benzyl) 90 120–122 8.40 (s, 1H) 98.7%
4k: 5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde oxime 3-Cl (benzyl) 92 100–102 8.38 (s, 1H) 99.7%
4l: 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde oxime 3,4-Cl (benzyl) 90 120–122 8.37 (s, 1H) 97.0%

Reactivity Trends :

  • Electron-Withdrawing Substituents : Dichloro- and difluoro-substituted oximes (4l, 4j) exhibit higher melting points and purity, suggesting greater crystallinity and stability.
  • Aldehyde Proton Shifts : The oxime formation shifts the aldehyde proton to ~8.40 ppm in ¹H NMR, consistent with conjugation effects.

Biological Activity

5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde has the following structural formula:

  • IUPAC Name : 5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde
  • Molecular Formula : C16H15BrO3
  • Molecular Weight : 349.19 g/mol

Anticancer Activity

Research indicates that 5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde exhibits significant anticancer properties. A study evaluating various derivatives found that certain compounds demonstrated potent growth inhibition against cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating effective cytotoxicity at low concentrations .

The mechanism through which 5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde exerts its biological effects may involve:

  • Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress, contributing to cancer cell death.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In vitro assays revealed that the compound induced morphological changes in MDA-MB-231 cells and enhanced caspase-3 activity, confirming its role as an apoptosis-inducing agent .
  • Non-linear Optical Properties :
    • The compound's derivatives have been studied for their non-linear optical (NLO) properties, which can be beneficial in developing advanced materials for optical applications. Theoretical calculations indicated promising electronic properties that could enhance NLO responses .
  • Synthesis and Derivative Exploration :
    • Various synthetic routes have been explored to modify the structure of 5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde, leading to the development of new analogs with improved biological activity .

Comparative Analysis with Similar Compounds

Compound NameAnticancer Activity (IC50 μM)Mechanism of Action
5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde2.43 - 14.65Microtubule destabilization
Curcumin AnaloguesVariesROS generation, apoptosis
Benzimidazole DerivativesVariesTargeting specific receptors

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde?

The synthesis typically involves two key steps: (1) bromination of a precursor benzaldehyde and (2) etherification with a 3-methoxybenzyl group. For example, bromination of 2-hydroxy-3-methoxybenzaldehyde using N-bromosuccinimide (NBS) in dichloromethane under catalytic conditions (e.g., FeCl₃) introduces the bromine atom at position 5 . Subsequent Williamson ether synthesis with 3-methoxybenzyl bromide in the presence of a base (e.g., K₂CO₃) forms the ether linkage. Solvent choice (e.g., DMF or acetone) and reaction temperature (60–80°C) significantly impact yields .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., aldehyde proton at δ ~10 ppm, methoxy singlet at δ ~3.8 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ calculated for C₁₅H₁₂BrO₃: 327.00) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .
  • X-ray crystallography : Resolves crystal packing and steric effects (if crystals are obtainable) .

Q. What are the common chemical reactions involving this benzaldehyde derivative?

The aldehyde group and bromine atom enable diverse reactivity:

  • Oxidation : Converts the aldehyde to a carboxylic acid using KMnO₄ or CrO₃ .
  • Nucleophilic Substitution : Bromine can be replaced by amines or thiols under SNAr conditions (e.g., CuI catalysis in DMF) .
  • Condensation Reactions : Forms Schiff bases with amines (e.g., oxime derivatives for bioactivity studies) .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields or byproduct formation?

Common issues arise from competing reactions during etherification or bromination. For example:

  • Byproduct Mitigation : Use of anhydrous conditions and inert atmospheres minimizes hydrolysis of the benzyl ether .
  • Catalyst Screening : Transition metals (e.g., Pd for coupling reactions) or phase-transfer catalysts improve regioselectivity .
  • Purification Strategies : Column chromatography with gradient elution (hexane/EtOAc) resolves closely eluting impurities .

Q. How does steric hindrance from the 3-methoxybenzyl group influence reactivity in substitution reactions?

The bulky 3-methoxybenzyloxy group at position 2 directs electrophilic substitution to the para position relative to the bromine. For example, Suzuki-Miyaura coupling at position 5 (bromine site) proceeds efficiently, while attempts at position 3 are hindered by steric effects. Computational modeling (DFT) can predict reactive sites .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1^11H NMR shifts)?

Unexpected shifts may arise from:

  • Solvent Effects : Deuterated solvents like DMSO-d₆ vs. CDCl₃ alter hydrogen bonding .
  • Dynamic Processes : Conformational flexibility of the methoxybenzyl group broadens peaks at room temperature. Variable-temperature NMR (e.g., -40°C) can freeze rotamers for clearer spectra .

Q. How can this compound be utilized in designing bioactive probes or enzyme inhibitors?

The aldehyde group enables covalent binding to lysine residues in enzymes. For example:

  • Oxime Derivatives : React with hydroxylamine to form oximes, which act as acetylcholinesterase inhibitors (IC₅₀ values <10 µM) .
  • Schiff Base Libraries : Screen for antimicrobial activity by condensing with diverse amines .

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